4,4'-Dimethoxy-biphenyl-2-carboxylic acid
Overview
Description
4,4’-Dimethoxy-biphenyl-2-carboxylic acid is an organic compound with the molecular formula C15H14O4. It is a derivative of biphenyl, featuring two methoxy groups attached to the 4 and 4’ positions and a carboxylic acid group at the 2 position.
Mechanism of Action
Mode of Action
It’s known that carboxylic acids can form hydrogen bonds with their targets, which can lead to changes in the target’s function . The presence of the methoxy groups may also influence the compound’s interactions with its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Dimethoxy-biphenyl-2-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dimethoxy-biphenyl-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4,4’-dimethoxybiphenyl with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst. Another method includes the oxidation of 4,4’-dimethoxybiphenyl-2-methyl with potassium permanganate in an alkaline medium .
Industrial Production Methods
Industrial production of 4,4’-Dimethoxy-biphenyl-2-carboxylic acid typically involves large-scale oxidation reactions using robust and efficient catalysts. The process is optimized to ensure high yield and purity of the final product, making it suitable for various commercial applications .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethoxy-biphenyl-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups, which can be used in further synthetic applications .
Scientific Research Applications
4,4’-Dimethoxy-biphenyl-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as liquid crystal polymers and metal-organic frameworks
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Similar structure but lacks the methoxy groups.
4,4’-Dimethoxy-biphenyl: Similar structure but lacks the carboxylic acid group.
4,4’-Dimethoxy-biphenyl-2-methyl: Similar structure but has a methyl group instead of a carboxylic acid group
Uniqueness
4,4’-Dimethoxy-biphenyl-2-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-11-5-3-10(4-6-11)13-8-7-12(19-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQXUOINNLFQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366173 | |
Record name | 4,4'-Dimethoxy-biphenyl-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42523-25-1 | |
Record name | 4,4'-Dimethoxy-biphenyl-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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